4,6-Dichloropyridine-2-carbothioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2N2S |
|---|---|
Molecular Weight |
207.08 g/mol |
IUPAC Name |
4,6-dichloropyridine-2-carbothioamide |
InChI |
InChI=1S/C6H4Cl2N2S/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
InChI Key |
GLBCEEQJCRIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=S)N)Cl)Cl |
Origin of Product |
United States |
Derivatization and Functionalization Strategies
Modification at the Carbothioamide Nitrogen Atom
The nitrogen atom of the carbothioamide group serves as a key site for introducing a variety of substituents through alkylation, arylation, acylation, and sulfonylation reactions.
N-Alkylation and N-Arylation Reactions
The hydrogen atom on the carbothioamide nitrogen can be substituted with alkyl or aryl groups. N-alkylation can be achieved by reacting 4,6-Dichloropyridine-2-carbothioamide with various alkyl halides. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Similarly, N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the carbothioamide nitrogen and an aryl halide. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these transformations. For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from corresponding amines using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in refluxing toluene (B28343). mdpi.com
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-X where X = Cl, Br, I) | N-Alkyl-4,6-dichloropyridine-2-carbothioamides | General knowledge |
| N-Arylation (Buchwald-Hartwig) | Aryl halides (e.g., Ar-X), Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | N-Aryl-4,6-dichloropyridine-2-carbothioamides | mdpi.com |
Acylation and Sulfonylation of the Carbothioamide Nitrogen
Acylation of the carbothioamide nitrogen introduces an acyl group, forming an N-acylthioamide derivative. This can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. These reactions are a form of nucleophilic acyl substitution. youtube.com 4-Dialkylaminopyridines (DMAP) can be used as catalysts in these acylation reactions. semanticscholar.org
Sulfonylation introduces a sulfonyl group to the nitrogen atom and is typically carried out using sulfonyl chlorides in the presence of a base. This reaction leads to the formation of N-sulfonylcarbothioamides. The reactivity of the nitrogen atom can be influenced by the electronic properties of the pyridine (B92270) ring and the substituents present.
Reactions at the Thioamide Sulfur Atom
The sulfur atom of the thioamide group is nucleophilic and can readily participate in various chemical transformations, including alkylation and oxidation.
S-Alkylation and Subsequent Transformations
The thioamide sulfur can be alkylated with alkyl halides to form S-alkylated products, known as thioimidates. This reaction proceeds via an SN2 mechanism. These thioimidate intermediates can be valuable for further synthetic modifications. For instance, the reaction of pyridine-3-carbothioamide with methyl iodide in an alkaline medium has been reported, suggesting the feasibility of S-alkylation on similar structures.
Oxidation Reactions of the Thioamide Sulfur
The sulfur atom of the thioamide can be oxidized to various oxidation states. Oxidation of thioamides can lead to the formation of sulfines (S-oxides) and ultimately to the corresponding amides or other degradation products. The oxidation of thioamides can be achieved using various oxidizing agents. For example, the DMSO-HCl system has been used for the oxidation of thioamides, leading to products like 1,2,4-thiadiazoles or isothiazolo[5,4-b]pyridines. researchgate.net The toxicity of some thioamide-containing compounds is believed to be dependent on the metabolic activation via sequential oxygenations of the thioamide sulfur atom. ethz.ch
Substitution Reactions at the Dichloropyridine Core
The chlorine atoms at positions 4 and 6 of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the carbothioamide group facilitates the attack of nucleophiles at these positions.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ions. The regioselectivity of these reactions can sometimes be controlled by the reaction conditions and the nature of the nucleophile. For instance, in the reaction of 4,6-dichloropyrimidines with amino alcohols, nucleophilic substitution at one of the chlorine atoms is a key step in the synthesis of N6 derivatives of 8-azapurines. nih.gov Similarly, the reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with amines affords monoamino derivatives in high yield. nih.gov
| Position of Substitution | Nucleophile | Product Type | Reference |
|---|---|---|---|
| C4 or C6 | Amines (R-NH2) | 4- or 6-Amino-substituted pyridine-2-carbothioamides | nih.govnih.gov |
| C4 or C6 | Alkoxides (R-O⁻) | 4- or 6-Alkoxy-substituted pyridine-2-carbothioamides | General knowledge |
| C4 or C6 | Thiolates (R-S⁻) | 4- or 6-Thioether-substituted pyridine-2-carbothioamides | General knowledge |
Exploration of Reaction Scope, Regioselectivity, and Limitations
The successful functionalization of this compound depends on understanding the scope and limitations of the reactions, particularly concerning regioselectivity.
Reaction Scope: The SNAr reactions generally tolerate a broad range of amine and alcohol nucleophiles. Palladium-catalyzed couplings are also known for their wide functional group tolerance, allowing for the use of coupling partners bearing esters, ketones, and nitro groups. researchgate.netmdpi.com
Regioselectivity: In the starting material, the C4 and C6 positions are equivalent. Therefore, the first substitution reaction, whether it is an SNAr or a cross-coupling, can occur at either position without issue, leading to a single mono-substituted product. The primary challenge in regioselectivity arises when a second, different substituent is to be introduced. The electronic properties of the first substituent introduced will influence the reactivity of the remaining chlorine atom. An electron-donating group (e.g., an amino group) introduced at C4 may slightly deactivate the C6 position towards further nucleophilic attack, potentially allowing for selective mono-functionalization if reagent stoichiometry is carefully controlled. Conversely, achieving selective di-functionalization with two different groups requires careful planning of the synthetic sequence.
Limitations:
Steric Hindrance: The carbothioamide group at the C2 position may exert some steric hindrance, potentially influencing the rate of reaction at the adjacent C6 position compared to the C4 position, although this effect is generally expected to be minimal.
Competing Reactivity of the Carbothioamide Group: The thioamide functional group contains both a nucleophilic sulfur atom and potentially acidic N-H protons. Under strongly basic conditions used in some SNAr or cross-coupling reactions, deprotonation of the thioamide could occur, leading to side reactions. The sulfur atom could also potentially coordinate to the palladium catalyst, possibly inhibiting its catalytic activity. Furthermore, thioamides can be susceptible to oxidation or hydrolysis under certain conditions, which must be considered when planning multi-step syntheses. researchgate.netbiolmolchem.com
Aryl Chloride Reactivity: While reactive in SNAr, aryl chlorides are generally less reactive than the corresponding bromides and iodides in oxidative addition for cross-coupling reactions. wikipedia.org This can necessitate the use of more active catalysts, specialized ligands, or harsher reaction conditions (e.g., higher temperatures) to achieve good yields. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 4,6-Dichloropyridine-2-carbothioamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for unambiguous signal assignments.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the carbothioamide group. The pyridine ring protons, H-3 and H-5, are expected to appear as singlets due to the absence of adjacent protons. The electron-withdrawing nature of the two chlorine atoms and the carbothioamide group significantly influences their chemical shifts, typically causing them to resonate in the downfield region of the spectrum. The protons of the -NH₂ group of the carbothioamide will likely appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine ring carbons are expected to have chemical shifts characteristic of a dichlorinated pyridine system, with the carbons bearing the chlorine atoms (C-4 and C-6) showing significant downfield shifts. The carbon of the carbothioamide group (C=S) is a key diagnostic signal and is expected to resonate at a very downfield position, typically in the range of 180-200 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 7.8 - 8.2 | - |
| H-5 | 7.5 - 7.9 | - |
| -NH₂ | 8.5 - 9.5 (broad) | - |
| C-2 | - | 150 - 155 |
| C-3 | - | 125 - 130 |
| C-4 | - | 152 - 157 |
| C-5 | - | 120 - 125 |
| C-6 | - | 152 - 157 |
Note: The predicted chemical shifts are based on the analysis of related pyridine carbothioamide and dichloropyridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
To confirm the assignments made from 1D NMR spectra and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): While the pyridine protons in this compound are not directly coupled, a COSY experiment would be useful to confirm the absence of such couplings and to identify any potential long-range interactions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would definitively link the ¹H signals of H-3 and H-5 to their corresponding ¹³C signals (C-3 and C-5).
The H-3 proton showing correlations to C-2, C-4, and the C=S carbon.
The H-5 proton showing correlations to C-4 and C-6.
The -NH₂ protons showing correlations to the C=S carbon and C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, a NOESY experiment could reveal through-space interactions between the -NH₂ protons and the H-3 proton of the pyridine ring, providing insights into the preferred conformation of the carbothioamide group relative to the ring.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of the dichlorinated pyridine ring and the carbothioamide group. The pyridine ring will exhibit characteristic ring stretching and bending vibrations. The presence of the two chlorine atoms will influence the frequencies of these modes. The carbothioamide group has several characteristic vibrations, including the N-H stretching, C=S stretching, and N-C-S bending modes.
Specific regions of the IR and Raman spectra can be used to identify key functional groups:
N-H Stretching: The -NH₂ group of the carbothioamide will give rise to symmetric and asymmetric stretching vibrations, typically observed in the region of 3400-3200 cm⁻¹. The appearance of these bands can be influenced by hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ region.
C=N and C=C Stretching: The pyridine ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic band for the carbothioamide group. This band is typically found in the 850-600 cm⁻¹ region and can sometimes be weak in the IR spectrum but stronger in the Raman spectrum.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ region.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretching | 3400 - 3200 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N, C=C (ring) | Stretching | 1600 - 1400 |
| C=S | Stretching | 850 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₄Cl₂N₂S). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:
Loss of the carbothioamide group: Cleavage of the C-C bond between the pyridine ring and the carbothioamide group.
Loss of chlorine atoms: Sequential loss of the two chlorine atoms.
Fragmentation of the carbothioamide group: Loss of SH or CSN radicals.
The analysis of these fragment ions would provide further confirmation of the proposed structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are employed to determine the optimized geometry, electronic structure, and vibrational frequencies of 4,6-Dichloropyridine-2-carbothioamide.
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are used to calculate the most stable three-dimensional arrangement of its atoms. This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.
Following optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes mapping the electron density and calculating molecular electrostatic potential (MEP), which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the electron-withdrawing nature of the chlorine atoms and the electronic properties of the carbothioamide group significantly influence this distribution.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is pivotal for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. The energies of these orbitals provide quantitative measures of the molecule's ionization potential and electron affinity.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated vibrational spectrum with experimental data from infrared (IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. This correlation helps to confirm the molecule's structure and provides insight into its bonding characteristics. For this compound, specific vibrational modes associated with the C=S, N-H, C-Cl, and pyridine (B92270) ring vibrations are of particular interest.
Quantum Chemical Studies on Reactivity and Selectivity
Beyond static properties, quantum chemical methods can be applied to investigate the dynamic behavior of this compound in chemical reactions.
Prediction of Reaction Pathways and Transition States
Computational methods can map out the potential energy surface for a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energy barriers associated with these transition states allows for the prediction of the most favorable reaction pathways and the determination of reaction kinetics. Such studies are invaluable for understanding the mechanisms of reactions in which this compound might participate.
Analysis of Substituent Effects on Electronic Properties and Reactivity
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations are invaluable for conformational analysis and understanding its interactions with its environment, such as solvent molecules or biological macromolecules.
The process begins with the generation of a starting 3D conformation of the molecule, which is then placed in a simulation box, often filled with a chosen solvent (e.g., water) to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. nih.gov The production run is then performed, during which the trajectory of each atom is saved at regular intervals.
Analysis of the resulting trajectory allows for a thorough exploration of the molecule's conformational space. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. mdpi.com For this compound, this analysis would reveal the preferred spatial arrangement of the carbothioamide group relative to the dichloropyridine ring and the rotational barriers around the C-C single bond.
Furthermore, MD simulations can shed light on the non-covalent interactions that govern the molecule's behavior. rsc.org By analyzing the distances and angles between atoms, one can identify and characterize hydrogen bonds, van der Waals interactions, and electrostatic interactions between the molecule and its surroundings. rsc.org This information is crucial for understanding its solubility, crystal packing, and potential binding modes to a biological target. nih.gov
| Parameter | Example Value/Method |
|---|---|
| Force Field | GAFF2 (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Neutralization | Addition of counter-ions (e.g., Na⁺) |
| Minimization Steps | 10,000 steps |
| Equilibration Time | 1 nanosecond (ns) |
| Production Run Time | 100 nanoseconds (ns) |
| Temperature | 300 K |
| Pressure | 1 atm |
In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
In silico methods, particularly those based on quantum mechanics, are widely used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are instrumental in structure elucidation and verification. nih.gov For this compound, theoretical prediction of its ¹H and ¹³C NMR spectra can aid in the interpretation of experimental data.
Density Functional Theory (DFT) is a popular quantum chemical method for predicting NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly employed for this purpose. nih.gov The process involves first optimizing the geometry of the molecule to find its lowest energy conformation. Subsequently, the NMR shielding tensors are calculated for this optimized structure. The chemical shifts are then obtained by referencing the calculated shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).
A significant challenge in accurately predicting NMR spectra for flexible molecules is accounting for the various conformations the molecule can adopt in solution. nih.gov A single, static conformation may not be representative of the conformational ensemble present at room temperature. Therefore, a more rigorous approach involves performing a conformational search or using snapshots from an MD simulation to generate a set of representative conformers. nih.gov The NMR chemical shifts are then calculated for each conformer, and a Boltzmann-averaged spectrum is computed based on their relative energies. This approach generally yields predictions that are in better agreement with experimental results. nih.gov
Machine learning models are also emerging as a powerful tool for the rapid and accurate prediction of NMR chemical shifts, trained on large databases of experimental and calculated spectra. nih.govresearchgate.net
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=S | 195.2 |
| Pyridine C2 | 151.8 |
| Pyridine C3 | 124.5 |
| Pyridine C4 | 148.0 |
| Pyridine C5 | 122.1 |
| Pyridine C6 | 150.3 |
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 4,6-Dichloropyridine-2-carbothioamide and its Derivatives
The coordinating ability of this compound is dictated by the presence of several potential donor sites, which allows for various modes of binding to metal centers.
This compound possesses three types of potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the sulfur and nitrogen atoms of the carbothioamide group, and the chlorine atoms attached to the pyridine ring. The pyridine nitrogen and the thioamide sulfur are generally considered the most probable coordination sites due to their lone pairs of electrons. The involvement of the thioamide nitrogen in coordination is also possible, often leading to chelation. While halogen atoms can act as bridging ligands, their coordination to a single metal center in the presence of stronger donors like nitrogen and sulfur is less common.
The most common chelation mode for ligands of this type involves the formation of a stable five-membered ring through the coordination of the pyridine nitrogen and the sulfur atom of the thioamide group. This bidentate N,S-coordination is a well-established motif for pyridine-2-carbothioamide (B155194) and its derivatives. Deprotonation of the thioamide nitrogen can also lead to a bidentate N,N-coordination mode involving the pyridine nitrogen and the deprotonated thioamide nitrogen. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for similar thioamide ligands, and their characterization would involve a combination of spectroscopic and analytical techniques.
The preparation of transition metal and lanthanide complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature would be critical in controlling the stoichiometry and structure of the resulting complex. For instance, the synthesis of ruthenium(II), osmium(II), rhodium(III), and iridium(III) complexes with a related ligand, N-(4-fluorophenyl)pyridine-2-carbothioamide, was achieved by reacting the ligand with the appropriate dimeric metal precursors. A similar approach could be employed for the synthesis of complexes with this compound.
The characterization of the synthesized complexes would rely on a suite of analytical and spectroscopic methods to determine their composition, structure, and electronic properties.
UV-Vis Spectroscopy: The electronic spectra of the complexes would provide information about the coordination environment of the metal ion. Shifts in the absorption bands of the ligand upon coordination, as well as the appearance of new d-d transition bands for transition metal complexes, would confirm complex formation.
EPR Spectroscopy: For paramagnetic complexes, such as those of copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the geometry of the metal center and the nature of the metal-ligand bonding. The g-tensor values obtained from the EPR spectrum can help distinguish between different coordination geometries, such as square planar, tetrahedral, or octahedral.
Magnetic Susceptibility: Magnetic measurements would determine the magnetic moment of the complexes, providing insight into the oxidation state and spin state of the central metal ion.
Analytical Characterization: Elemental analysis (CHN) would be used to confirm the empirical formula of the complexes.
Below is a hypothetical data table illustrating the kind of spectroscopic data that might be expected for a series of transition metal complexes with this compound, based on data for analogous compounds.
| Metal Ion | Complex Formula | UV-Vis λmax (nm) | Magnetic Moment (μB) |
| Co(II) | [Co(L)₂Cl₂] | 550, 620 | 4.3 - 5.2 |
| Ni(II) | [Ni(L)₂Cl₂] | 410, 650, 950 | 2.8 - 3.5 |
| Cu(II) | [Cu(L)₂Cl₂] | 680 | 1.7 - 2.2 |
L = this compound
Structural Diversity of Coordination Compounds
The ability of this compound to adopt different coordination modes and its potential to act as a bridging ligand could lead to a rich structural diversity in its coordination compounds. Depending on the metal-to-ligand ratio, the presence of counter-ions, and the solvent used for crystallization, one could expect the formation of mononuclear, binuclear, or polynuclear complexes. The chloro substituents on the pyridine ring might also influence the crystal packing through weak intermolecular interactions, further contributing to the structural diversity of these compounds. X-ray crystallography would be the definitive technique to elucidate the precise molecular and supramolecular structures of these coordination compounds.
Mononuclear, Dinuclear, and Polynuclear Coordination Complexes
While no specific mononuclear, dinuclear, or polynuclear complexes of this compound have been documented in the searched scientific literature, the structural versatility of similar pyridine-carbothioamide ligands allows for the formation of a variety of complex nuclearities.
Mononuclear Complexes: It is anticipated that this compound would readily form mononuclear complexes with a range of transition metal ions. scispace.comresearchgate.net In such complexes, the ligand would likely act as a bidentate chelator, coordinating to the metal center through the pyridine nitrogen and the sulfur atom of the carbothioamide group. The specific geometry of these complexes would be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligand. For instance, with a metal ion that favors a six-coordinate octahedral geometry, a complex of the type [M(L)₂X₂] could be expected, where L is the this compound ligand and X represents a monodentate co-ligand.
Table 1: Plausible Coordination Modes of this compound Leading to Different Complex Nuclearities (Hypothetical)
| Coordination Mode | Description | Resulting Nuclearity |
| Bidentate Chelation | The ligand coordinates to a single metal center via the pyridine nitrogen and the thioamide sulfur. | Mononuclear |
| Bridging Thiolate | Following deprotonation, the sulfur atom bridges two metal centers. | Dinuclear or Polynuclear |
| Bridging Ligand with Co-ligands | The ligand chelates to one metal, while a co-ligand bridges to a second metal center. | Dinuclear or Polynuclear |
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating the Scaffold
There is no available research on the incorporation of this compound into coordination polymers or Metal-Organic Frameworks (MOFs). However, the fundamental principles of MOF and coordination polymer self-assembly allow for speculation on its potential in this area.
For this compound to act as a linker in such extended structures, it would likely need to coordinate to multiple metal centers. researchgate.netmdpi.comrsc.org While its bidentate chelating nature is well-suited for forming discrete complexes, its use as a building block for polymers would likely require the involvement of additional functional groups or specific reaction conditions that promote bridging. For instance, if the chloro groups were replaced with carboxylate or other multitopic coordinating groups, the resulting ligand would be more amenable to forming extended networks. rsc.org In its current form, it might be incorporated into a coordination polymer as a chelating ligand that modifies a metal-based node, rather than acting as the primary linker. researchgate.net
Investigation of Electronic and Magnetic Properties of Complexes (e.g., spin crossover, redox activity)
Without synthesized complexes of this compound, there is no experimental data on their electronic and magnetic properties. However, predictions can be made based on the behavior of analogous coordination compounds.
Spin Crossover: Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.comwhiterose.ac.uk This behavior is most common in d⁴ to d⁷ metal ions in an octahedral coordination environment. For an iron(II) complex of a ligand similar to this compound, the ligand field strength would be a critical determinant of whether SCO could occur. rsc.orgmdpi.comnih.gov The combination of a pyridine nitrogen and a thioamide sulfur donor set would create a specific ligand field environment, and if this field strength is close to the spin-pairing energy of the metal ion, then spin crossover might be possible.
Redox Activity: The redox properties of complexes containing this compound would be influenced by both the metal center and the ligand itself. nih.govnih.govkcl.ac.uk The ligand could potentially undergo oxidation or reduction, and the metal center can often exist in multiple oxidation states. Cyclic voltammetry would be the primary technique to investigate these properties. It is plausible that both metal-centered and ligand-centered redox processes could be observed. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring would likely make the ligand more difficult to oxidize and easier to reduce compared to its non-chlorinated analogue.
Table 2: Predicted Electronic and Magnetic Properties of Hypothetical this compound Complexes
| Property | Influencing Factors | Potential Behavior |
| Spin State | Metal ion d-electron count, ligand field strength | Potential for spin crossover with certain metal ions (e.g., Fe(II), Co(II)) |
| Redox Activity | Metal ion, ligand electronic structure, solvent | Reversible or irreversible metal- and/or ligand-centered redox processes |
| Magnetic Moment | Spin state of the metal ion, magnetic exchange interactions in polynuclear species | Paramagnetic for complexes with unpaired electrons; potential for antiferromagnetic or ferromagnetic coupling in polynuclear systems |
Theoretical Studies on Metal-Ligand Interactions and Bonding
No theoretical studies specifically on the metal-ligand interactions and bonding in complexes of this compound have been published. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the nature of bonding in coordination complexes. redalyc.orgnih.govmdpi.com
A theoretical investigation of a hypothetical complex, for example, with a divalent metal ion, would likely focus on several key aspects. The nature of the metal-ligand bonds (M-N and M-S) would be analyzed in terms of their covalent and electrostatic contributions. mdpi.com The calculations would also provide insights into the electronic structure of the complex, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting the redox behavior of the complex. Furthermore, theoretical calculations could be used to predict the relative stabilities of different spin states, which would be valuable in assessing the likelihood of spin crossover behavior. researchgate.netredalyc.org
Catalytic Applications of 4,6 Dichloropyridine 2 Carbothioamide and Its Derivatives
Utilization as Ligands in Organometallic Catalysis
The pyridine (B92270) nitrogen and the sulfur atom of the carbothioamide group in 4,6-dichloropyridine-2-carbothioamide can act as effective coordination sites for a wide range of transition metals. This bidentate chelation can form stable metal complexes, which are central to many catalytic processes.
Derivatives of this compound are poised to be effective ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and C-N coupling reactions. The pyridine moiety is a well-established component of ligands in such transformations. acs.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. acs.org
The presence of two chlorine atoms on the pyridine ring at positions 4 and 6 offers sites for sequential and selective cross-coupling reactions. For instance, nickel-phosphine catalysts have been shown to be effective for the selective monoarylation of dichloropyridines. nih.govnih.govacs.org The selectivity between mono- and diarylation can be controlled by the choice of phosphine (B1218219) ligand and reaction solvent. nih.govnih.govacs.org For example, in the nickel-catalyzed Suzuki-Miyaura coupling of dichloropyridines with aryl boronic acids, smaller di- and triarylphosphine ligands in acetonitrile (B52724) favor monoarylation, while more electron-rich trialkylphosphines can lead to diarylation. nih.gov This suggests that by modifying the carbothioamide group of this compound, one could create ligands that direct the selective functionalization of the C4 and C6 positions.
Furthermore, palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed, affording C-4 coupled products in moderate to good yields. acs.org This highlights the potential for regioselective functionalization of the this compound scaffold. The thioamide functionality itself can also play a role in catalysis, as thioamides are known to be effective ligands for various transition metals, including ruthenium, forming stable complexes that can act as catalysts. nih.govucj.org.ua
Table 1: Examples of Cross-Coupling Reactions with Dichloropyridine Substrates This table is illustrative and based on reactions with related dichloropyridine compounds, suggesting potential applications for this compound derivatives.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Suzuki-Miyaura | Ni(cod)₂ / PPh₂Me | Dichloropyridine, Aryl boronic acid | Monoarylated pyridine | nih.gov |
| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | Dichloropyridine, Aryl boronic ester | C-4 arylated pyridine | acs.org |
| C-N Coupling | Palladium / Biarylphosphine ligand | Dichloropyridine, Amine | Aminopyridine derivative | mit.edu |
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The this compound scaffold can be readily modified to introduce chirality, making it a promising platform for designing new chiral ligands. Chiral centers can be introduced by reacting the carbothioamide group with chiral amines or by incorporating chiral substituents on the pyridine ring through cross-coupling reactions.
Pyridine-containing chiral ligands have been successfully employed in a wide range of asymmetric reactions. diva-portal.orgresearchgate.net For example, chiral pyridine-aminophosphine ligands have been used in iridium-catalyzed asymmetric hydrogenation of olefins and imines with excellent enantioselectivity. rsc.org Similarly, chiral pyridine N-oxides have been shown to be valuable ligands for transition metal-catalyzed asymmetric reactions. researchgate.net
The thioether and thioamide functionalities have also been incorporated into chiral ligands for asymmetric catalysis. nih.govbohrium.com Chiral thioether ligands have been applied in asymmetric allylic substitution, hydrogenation, and Michael additions. bohrium.com The combination of a pyridine ring and a chiral thioamide or a derivative thereof in a single molecule could lead to novel P,N,S-type ligands with unique stereochemical and electronic properties, potentially leading to high enantioselectivities in various catalytic transformations. eurekaselect.comnih.gov
Table 2: Examples of Chiral Ligand Types and Their Applications in Asymmetric Catalysis This table provides examples of chiral ligand motifs that could be incorporated into derivatives of this compound.
| Chiral Ligand Type | Metal | Asymmetric Reaction | Reference |
| Pyridine-aminophosphine | Iridium | Hydrogenation | rsc.org |
| Pyridine N-oxide | Transition Metals | Various | researchgate.net |
| Bis(oxazolinyl)thiophene | Copper | Friedel–Crafts Alkylation | nih.gov |
| Chiral Thioether | Transition Metals | Allylic Substitution, Hydrogenation | bohrium.com |
Role as Organic Catalysts or Promoters in Specific Transformations
Beyond their role as ligands, derivatives of this compound have the potential to function as organocatalysts. The carbothioamide group is of particular interest in this context. Thioamides have been shown to be effective organocatalysts, for instance in aldol (B89426) reactions. mdpi.com The replacement of an amide with a thioamide has been observed to have a beneficial effect on the catalytic activity in certain reactions. mdpi.com
Furthermore, thiosquaramides have demonstrated superior performance compared to their urea (B33335) and thiourea (B124793) analogues in organocatalysis, which is attributed to their enhanced hydrogen-bonding ability. researchgate.net This suggests that the carbothioamide moiety in derivatives of this compound could act as a hydrogen-bond donor to activate substrates in a variety of organic transformations. The pyridine nitrogen can also act as a basic site, leading to bifunctional catalysts where both the thioamide and the pyridine moiety participate in the catalytic cycle.
Mechanistic Investigations of Catalytic Cycles and Active Species
Understanding the mechanism of a catalytic reaction is fundamental for optimizing reaction conditions and designing more efficient catalysts. For catalytic systems involving derivatives of this compound as ligands, mechanistic studies would focus on identifying the active catalytic species and elucidating the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions. uvic.ca
In palladium-catalyzed C-N cross-coupling reactions, for example, kinetic studies have been instrumental in understanding the roles of the ligand, aryl halide, and amine in the catalytic cycle. mit.edu Mechanistic studies on palladium-catalyzed cross-coupling reactions involving pyridine N-oxides have proposed a catalytic cycle involving a 1,2-nucleophilic addition of a Pd(II)-OH complex to a carbonyl group, followed by β-carbon elimination. thieme-connect.com For catalysts derived from this compound, advanced techniques such as in-situ spectroscopy and computational modeling could be employed to characterize intermediates and transition states, providing valuable insights into the reaction mechanism.
Immobilization of Catalysts on Solid Supports for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recycling, and the potential for use in continuous flow reactors. The this compound scaffold is well-suited for immobilization.
The pyridine ring provides a convenient handle for attachment to a solid support. For example, pyridine-containing ligands have been successfully immobilized on polystyrene resins and silica (B1680970). nih.govacs.orgnih.gov Dirhodium tetracarboxylates have been effectively immobilized on polystyrene resins with a pyridine attachment, and these heterogeneous catalysts have shown excellent performance in asymmetric cyclopropanation reactions, with the ability to be recycled multiple times without significant loss of enantioselectivity. nih.govacs.org Similarly, chiral pyridinebis(oxazoline) (pybox) ligands have been immobilized on silica through the 4-position of the pyridine ring. nih.gov
The carbothioamide group can also be used for immobilization. For instance, a poly(styrene-co-maleic anhydride) modified with 2-aminothiazole (B372263) moieties has been used to immobilize palladium(II) dichloride for use in Sonogashira coupling reactions. mdpi.com This indicates that the carbothioamide part of the molecule could be transformed into a thiazole (B1198619) or a similar heterocycle to facilitate immobilization. The choice of the solid support, the linker, and the immobilization method can all influence the performance of the resulting heterogeneous catalyst. nih.govacs.org
Mechanistic Organic Chemistry Studies
Reaction Mechanisms of Synthesis and Functionalization Reactions
The synthesis and subsequent reactions of 4,6-Dichloropyridine-2-carbothioamide are governed by well-established but nuanced reaction mechanisms. These pathways are crucial for understanding how to selectively modify the molecule for various applications.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the 4,6-dichloropyridine ring. wikipedia.org The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms makes the pyridine (B92270) ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com This is a key difference from typical benzene (B151609) rings, which are generally nucleophilic. wikipedia.org
The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.
The regioselectivity of the nucleophilic attack (at position C4 or C6) is a critical aspect. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) plays a significant role in determining the site of attack. wuxiapptec.com For dichloropyridines, the LUMO lobes are typically larger at the C4 and C6 positions, making them the most electrophilic sites. The relative reactivity can be influenced by various factors, including the nature of the nucleophile and the presence of other substituents on the ring. wuxiapptec.comresearchgate.net Quantitative structure-reactivity models, utilizing descriptors like electron affinity (EA) and molecular electrostatic potentials (ESP), have been developed to predict SNAr rates and regioselectivity with high accuracy. rsc.orgchemrxiv.org
Table 1: Factors Influencing SNAr Reactions on Dichloropyridine Rings
| Factor | Influence on Reactivity and Regioselectivity |
| Electron-Withdrawing Groups | Activate the ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex. wikipedia.org |
| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |
| Leaving Group Ability | The nature of the halide influences reaction rates, with the established trend being Ar-F >> Ar-Cl ~ Ar-Br. chemrxiv.org |
| Solvent Polarity | Polar aprotic solvents can stabilize the charged intermediate, often accelerating the reaction. |
| Steric Hindrance | Bulky substituents near a reaction site can hinder nucleophilic attack, affecting regioselectivity. wuxiapptec.com |
| LUMO Distribution | The site of the largest LUMO lobe on the pyridine ring typically corresponds to the most favorable position for nucleophilic attack. wuxiapptec.com |
Elucidation of Thionation Reaction Pathways
The conversion of the corresponding amide (4,6-dichloropyridine-2-carboxamide) to the thioamide is a crucial synthetic step, typically achieved through a thionation reaction. The most common and mechanistically studied thionating agent for this transformation is Lawesson's Reagent. mdpi.comorganic-chemistry.org
Computational and experimental studies have shown that the thionation of amides with Lawesson's Reagent is not a simple nucleophilic attack. acs.org The reaction proceeds through a concerted, two-step mechanism: acs.org
Cycloaddition: The reaction begins with the dissociation of the dimeric Lawesson's Reagent into a more reactive dithiophosphine ylide monomer. organic-chemistry.orgacs.org This monomer then undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org
Cycloreversion: This intermediate then collapses in a concerted cycloreversion step, which is typically the rate-determining step. acs.org The driving force for this step is the formation of a very stable phosphorus-oxygen double bond, leading to the desired thioamide and a phenyl(thioxo)phosphine oxide byproduct. organic-chemistry.orgacs.org
Amides are generally more reactive towards thionation with Lawesson's reagent compared to ketones or esters. acs.org Other reagents like phosphorus pentasulfide (P4S10) can also be used, but often require harsher conditions such as higher temperatures. mdpi.comnih.gov
Table 2: Comparison of Common Thionating Agents
| Thionating Agent | Typical Reaction Conditions | Mechanistic Features | Advantages/Disadvantages |
| Lawesson's Reagent | Mild conditions, often in refluxing toluene (B28343) or xylene. mdpi.comnih.gov | Concerted [2+2] cycloaddition followed by cycloreversion. organic-chemistry.orgacs.org | Mild, convenient, good yields for amides. organic-chemistry.org Byproducts can complicate purification. researchgate.net |
| Phosphorus Pentasulfide (P4S10) | Harsher conditions, higher temperatures required. mdpi.comnih.gov | Complex mechanism, often involving polymeric phosphorus sulfide (B99878) species. | Less expensive, but often less selective and requires more vigorous conditions. organic-chemistry.org |
| Davy Reagents | Similar to Lawesson's Reagent. | Similar mechanism to Lawesson's Reagent. | Can offer different solubility and reactivity profiles. |
Investigation of Tautomerism (e.g., Thioamide-Iminothiol Tautomerism) and its Influence on Reactivity
The thioamide functional group in this compound can exist in equilibrium between two tautomeric forms: the thioamide (thione) form and the iminothiol (thiol) form. This phenomenon, known as thioamide-iminothiol tautomerism, is a critical determinant of the compound's chemical behavior. researchgate.net
The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the pyridine ring. In most simple thioamides, the thione form is thermodynamically dominant. scispace.com However, the iminothiol tautomer, though present in smaller concentrations, can be significantly more reactive. researchgate.net This is because the sulfur anion in the deprotonated iminothiol is a stronger and softer nucleophile than the nitrogen anion of the deprotonated thioamide. researchgate.net
Consequently, reactions such as alkylation often occur on the sulfur atom, proceeding through the minor but more reactive iminothiol tautomer. The electronic properties of the dichloropyridine ring, being electron-withdrawing, can also influence the pKa of the tautomers and thus the position of the equilibrium. In heterocyclic systems, the thiol form can sometimes gain extra stabilization if it enhances the aromaticity of the ring system, although for simple thioamides the thione form generally prevails. scispace.com
Table 3: Tautomeric Equilibrium Constants (pKT) for Selected Thioamides
| Compound | pKT Value (pKT = log([thione]/[thiol])) | Dominant Form |
| Thioacetamide | -8.6 scispace.com | Thione |
| N-Methylthioacetamide | -9.6 scispace.com | Thione |
| Thiobenzamide | -8.3 scispace.com | Thione |
| N-Methylthiobenzamide | -8.9 scispace.com | Thione |
| Thiourea (B124793) | ~11.0 scispace.com | Thione |
Note: Higher pKT values indicate a greater predominance of the thione form.
Study of Radical Chemistry Involving Halogenated Pyridine Carbothioamides
The pyridine ring, particularly when rendered electron-deficient, is susceptible to radical substitution reactions. youtube.com Homolytic aromatic substitution, such as in the Minisci reaction, involves the addition of a nucleophilic carbon-centered radical to the protonated (activated) heteroaromatic ring. nih.gov For this compound, radical attack would likely be directed to the positions ortho or para to the nitrogen atom (C2/C6 and C4), though the existing substituents would heavily influence selectivity.
Radical reactions involving halogenated pyridines can also proceed via high-temperature gas-phase radical chlorination, which tends to yield mixtures of regioisomers. youtube.com Furthermore, the thioamide group itself can participate in radical chemistry. More recently, methods have been developed for generating pyridine acyl radicals from corresponding carbohydrazides, which can then be used in synthetic transformations. rsc.org While not directly involving a carbothioamide, these studies highlight the accessibility of radical pathways for functionalizing the pyridine core at the C2 position. rsc.org
Table 4: Examples of Radical Precursors for Pyridine Functionalization
| Radical Precursor Source | Method of Generation | Type of Radical Formed |
| Alkenes | Hydroboration with catecholborane nih.gov | Alkyl radical |
| Alkyl Iodides | Iodine atom transfer nih.gov | Alkyl radical |
| Carboxylic Acids | Silver-catalyzed decarboxylation | Alkyl or Aryl radical |
| Pyridine Carbohydrazides | TBHP-mediated denitrogenation rsc.org | Pyridine acyl radical |
Stereochemical Investigations of Reaction Products
Specific stereochemical studies on reactions involving this compound are not extensively detailed in the available literature. However, stereochemical outcomes can be predicted based on the general principles of its functional groups.
Reactions that create a new chiral center would be of primary stereochemical interest. For example:
Nucleophilic addition to the thiocarbonyl group: If a nucleophile adds to the C=S bond, the carbon atom could become a stereocenter. The facial selectivity of this attack would be influenced by the steric bulk of the dichloropyridine ring and the approaching nucleophile. The use of chiral reagents or catalysts could induce enantioselectivity.
Functionalization of a prochiral group attached to the molecule: If a substituent added via an SNAr reaction contains a prochiral center, subsequent reactions at that center could lead to diastereomeric products. The existing molecular framework would act as a source of steric and electronic influence.
Atropisomerism: Due to the potential for restricted rotation around the C(pyridine)-C(thioamide) single bond, particularly if bulky groups are introduced at the C3 position or on the thioamide nitrogen, the possibility of atropisomerism exists. The two chlorine atoms at C4 and C6 might provide enough steric hindrance to allow for the isolation of stable rotational isomers (atropisomers) under certain conditions.
Detailed stereochemical investigations would require specific reactions designed to generate stereoisomers, followed by analysis using techniques like chiral chromatography or NMR with chiral shift reagents.
Table 5: Potential Stereochemical Outcomes in Hypothetical Reactions
| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |
| Asymmetric reduction of the C=S group | Formation of a chiral thiol | Chiral reducing agent, steric hindrance from the pyridine ring. |
| Addition of an organometallic reagent to the C=S group | Creation of a tertiary chiral thiol | Chirality of the nucleophile or catalyst, reaction temperature. |
| SNAr with a chiral nucleophile | Formation of a diastereomeric product mixture | Inherent chirality of the nucleophile, reaction conditions. |
| Derivatization leading to restricted C-C bond rotation | Potential for atropisomerism | Steric bulk of substituents on the ring and thioamide group. |
Advanced Research Perspectives and Future Directions
Integration into Multicomponent Reactions (MCRs) for Complexity Generation
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are powerful tools for rapidly generating molecular diversity and complexity. nih.gov The 4,6-Dichloropyridine-2-carbothioamide scaffold is well-suited for integration into established MCRs, offering a pathway to novel libraries of structurally complex molecules.
The thioamide group, in particular, can participate as a key component in several named MCRs. For instance, in Biginelli-type reactions, thiourea (B124793) (a simple thioamide analog) is a classic component used to synthesize dihydropyrimidinethiones. nih.gov By analogy, this compound could potentially be used in place of thiourea, leading to the creation of complex heterocyclic systems incorporating the dichloropyridine core. Similarly, the thio-Ugi reaction, a variation of the Ugi MCR, utilizes a thio-component to produce bis-amides, and presents another avenue for exploration. researchgate.netresearchgate.net The reactivity of the thioamide allows for the formation of multiple new bonds in a single, efficient operation.
The strategic inclusion of this compound in MCRs would allow for the systematic variation of other components (e.g., aldehydes, isocyanides), providing a robust platform for diversity-oriented synthesis. The resulting complex molecules, bearing the unique electronic and coordinating properties of the initial scaffold, would be valuable candidates for screening in drug discovery and materials science.
| Multicomponent Reaction | Typical Components | Potential Role of this compound | Resulting Scaffold |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Thioamide source | Dihydropyrimidinone/thione derivatives |
| Ugi Reaction (Thio-variant) | Aldehyde, Amine, Isocyanide, Thio-acid | Thio-component (post-modification) | α-Acylamino thio-carboxamide derivatives |
| Hantzsch Reaction | Aldehyde, 2x β-Ketoester, Ammonia (B1221849) | Potential nitrogen/sulfur source | Dihydropyridine derivatives |
Development of Novel and Sustainable Synthetic Methodologies
The advancement of green chemistry principles is crucial for modern synthetic chemistry. Future research should focus on developing novel and sustainable methods for the synthesis of this compound and its derivatives. nih.gov Traditional synthetic routes often rely on hazardous solvents and harsh conditions, but greener alternatives can enhance safety, reduce waste, and improve efficiency. rasayanjournal.co.in
Promising sustainable approaches include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine (B92270) and thioamide compounds. mdpi.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions or using benign solvents like water or deep eutectic solvents (DES) minimizes environmental impact. rsc.org A catalyst-free Willgerodt–Kindler reaction, a classic method for thioamide synthesis, has been successfully performed under solvent-free conditions to produce aryl thioamides. mdpi.com
Catalyst Development: The use of reusable, non-toxic catalysts, such as solid acids or biocatalysts, can replace hazardous reagents traditionally used in chlorination or amidation steps. nih.gov
Recent studies have demonstrated the green synthesis of pyridine-based thioamide motifs in excellent yields using a deep eutectic solvent made from choline (B1196258) chloride and urea. rsc.org Adopting such methodologies for the synthesis of this compound would align with the principles of sustainable chemistry and provide more efficient and environmentally friendly access to this valuable building block.
Exploration in Materials Science
The distinct electronic and structural characteristics of the this compound scaffold make it a compelling candidate for exploration in materials science, particularly in the development of conductive polymers, optical materials, and chemosensors.
Conductive Polymers: Conductive polymers (CPs) are organic materials with metal-like electrical properties. mdpi.com Polymers based on heterocyclic units like pyrrole, thiophene, and pyridine are widely studied. researchgate.netnih.gov The pyridine ring in this compound can be electropolymerized, and the presence of nitrogen and sulfur heteroatoms provides sites for doping, which is essential for achieving conductivity. The incorporation of this monomer into a polymer backbone could be used to tune the material's conductivity, processability, and environmental stability for applications in electronics and bio-interfacing devices. researchgate.net
Optical Materials: Organic π-conjugated materials based on pyridine derivatives have shown significant potential as nonlinear optical (NLO) materials and fluorescent probes. rsc.orgmdpi.com The conjugated system of the pyridine ring in this compound, influenced by the chloro- and carbothioamide substituents, could give rise to interesting photophysical properties. By modifying the core structure, it may be possible to design materials with specific absorption and emission characteristics for applications in optical sensing or photonic devices. mdpi.com
Chemosensors: The development of selective chemosensors for detecting toxic metal ions is a critical area of research. mdpi.com The pyridine-2-carbothioamide (B155194) moiety is an excellent metal-binding unit (ligand). The nitrogen atom of the pyridine ring and the nitrogen and sulfur atoms of the thioamide group can act as donor sites to coordinate with metal ions. nih.gov This coordination event can be designed to trigger a measurable optical response, such as a change in color (colorimetric) or fluorescence. mdpi.com Pyridine-2,6-dicarboxamide scaffolds, which are structurally related, have been successfully used to create fluorescent sensors for detecting Fe³⁺, Hg²⁺, Al³⁺, and other ions. niscpr.res.inrsc.org The thioamide group is a known binding moiety for metal ions, making this compound a highly promising platform for designing next-generation chemosensors. mdpi.com
Rational Ligand Design for Specific Metal Ion Selectivity and Sensing
Building on its potential as a chemosensor, this compound serves as an excellent starting point for the rational design of ligands with high selectivity for specific metal ions. The principles of coordination chemistry, particularly Hard and Soft Acids and Bases (HSAB) theory, can guide this process.
The pyridine-2-carbothioamide structure features distinct donor atoms: the pyridine nitrogen is a borderline base, while the thioamide sulfur is a soft base. This combination allows for tailored selectivity. For instance:
Soft Metal Ions: The soft sulfur donor is expected to show a high affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺).
Borderline Metal Ions: The pyridine nitrogen, along with the thioamide nitrogen, can effectively chelate borderline metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). niscpr.res.in
Rational design involves modifying the scaffold to enhance selectivity. This can be achieved by introducing additional donor groups, altering the steric environment around the binding pocket, or attaching fluorophores to create a signaling unit. For example, pyridine-phenolic ligands have been synthesized for the optical detection of metal ions, demonstrating how structural modifications can lead to functional sensors. lanl.gov By systematically tuning the electronic and steric properties of the this compound ligand, it is possible to develop highly selective probes for applications in environmental monitoring, medical diagnostics, and industrial process control.
| Ion Type | Example Ions | Preferred Binding Site on Ligand | Potential Application |
| Soft Acid | Hg²⁺, Pb²⁺, Cd²⁺ | Thioamide Sulfur (Soft Base) | Environmental toxin sensing |
| Borderline Acid | Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺ | Pyridine Nitrogen, Thioamide Nitrogen | Biological ion detection |
| Hard Acid | Al³⁺, Cr³⁺ | Potential coordination with N/O donors (if modified) | Industrial process monitoring |
Computational Design and Prediction of Novel Derivatives with Tailored Properties
Computational chemistry offers powerful tools for accelerating the design and discovery of new molecules by predicting their properties before synthesis. researchgate.net Methods like Density Functional Theory (DFT) and molecular docking can be applied to this compound to guide the development of derivatives with optimized characteristics. niscpr.res.inproquest.com
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the fundamental electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The HOMO-LUMO gap is a critical parameter for predicting a molecule's potential as an electronic or optical material. DFT can also be used to model the molecule's reactivity, stability, and vibrational spectra (FT-IR), providing insights that can guide synthetic efforts. uctm.edunih.gov
Molecular Docking: This technique can simulate the interaction between the this compound scaffold and a target, such as a metal ion or the active site of a protein. rsc.org By predicting the preferred binding modes and affinities, docking studies can guide the rational design of more selective metal ion ligands or potential therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested, QSAR models can be built to correlate specific structural features with observed activity (e.g., sensing ability or biological effect), enabling the prediction of properties for yet-unsynthesized compounds.
By integrating these computational methods, researchers can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources while maximizing the potential for discovery. elsevierpure.com
| Computational Method | Predicted Properties | Application Area |
| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), molecular geometry, reactivity, stability, IR/UV-vis spectra. researchgate.netjchemrev.com | Materials Science, Synthesis Planning |
| Molecular Docking | Ligand-receptor binding affinity, binding mode, selectivity. researchgate.net | Ligand Design, Drug Discovery |
| Molecular Dynamics (MD) | Conformational stability of ligand-receptor complexes, interaction dynamics over time. elsevierpure.com | Ligand Design, Mechanistic Studies |
| ADME/T Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. rsc.org | Drug Discovery |
Q & A
Q. What are the optimal laboratory-scale synthesis methods for 4,6-Dichloropyridine-2-carbothioamide?
Methodological Answer:
- Step 1 : Start with a pyridine precursor (e.g., 4,6-dichloropyridine-2-carbonitrile) and perform thioamidation using H₂S gas or Lawesson’s reagent in anhydrous toluene at 80–100°C for 12–24 hours .
- Step 2 : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, acetonitrile/water gradient).
- Step 3 : Purify via column chromatography (silica gel, dichloromethane:methanol 95:5) or recrystallization from ethanol/water.
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the thioamide group. Optimize stoichiometry to minimize byproducts like disulfides .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. The thioamide proton (NH) typically appears at δ 10–12 ppm, while pyridine protons resonate at δ 7–9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 207.975 for C₆H₄Cl₂N₂S).
- HPLC-PDA : Use a C18 column (UV detection at 254 nm) with ≥95% purity threshold.
- Elemental Analysis : Confirm C, H, N, S, Cl content within ±0.4% of theoretical values .
Q. What solvent systems are suitable for solubility and stability testing of this compound?
Methodological Answer:
- Solubility Screening : Use the shake-flask method in DMSO, methanol, acetonitrile, and aqueous buffers (pH 1–12). Record solubility at 25°C and 37°C.
- Stability Assessment :
- Thermal Stability : Conduct TGA/DSC (5°C/min, N₂ atmosphere) to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in pH 7.4 PBS at 37°C for 72 hours; quantify unchanged compound .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate activation energies for thioamidation steps using software like Gaussian or ORCA. Focus on transition states involving sulfur nucleophiles.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
- COMSOL Multiphysics Integration : Couple reaction kinetics with heat/mass transfer models to predict optimal stirring rates and cooling profiles .
Q. What strategies resolve contradictory data in catalytic activity studies of this compound derivatives?
Methodological Answer:
- Controlled Replication : Standardize catalyst loading (e.g., Pd/C, 5 wt%) and reaction scales (1 mmol vs. 10 mmol) to isolate variables.
- Advanced Analytics : Use LC-MS/MS to detect trace intermediates (e.g., sulfoxides) that may influence activity.
- Statistical Comparison : Apply ANOVA or Tukey’s HSD test to evaluate significance of divergent results across replicates .
Q. How can researchers design experiments to study the compound’s mechanism in heterocyclic ring functionalization?
Methodological Answer:
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the pyridine ring to track bond cleavage/reformation via NMR.
- In Situ FTIR : Monitor real-time vibrational shifts (e.g., C=S stretching at ~1200 cm⁻¹) during reactions.
- Kinetic Isotope Effects (KIE) : Compare rates of H/D exchange to identify rate-determining steps .
Q. What methodologies are effective for isolating and identifying trace impurities in this compound?
Methodological Answer:
- Preparative HPLC : Use a semi-preparative C18 column (ACN/water + 0.1% formic acid) to isolate impurities.
- LC-QTOF-MS : Acquire high-resolution spectra to propose impurity structures (e.g., chlorinated byproducts).
- NMR-guided Fractionation : Combine LC-MS with offline ¹H NMR to confirm impurity identities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
